molecular formula C28H23N7O7 B11087744 (4Z)-4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1-(2,4-dinitrophenyl)-6-(4-methoxyphenyl)-1,4-dihydropyridazin-3(2H)-one

(4Z)-4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1-(2,4-dinitrophenyl)-6-(4-methoxyphenyl)-1,4-dihydropyridazin-3(2H)-one

Cat. No.: B11087744
M. Wt: 569.5 g/mol
InChI Key: DVUDCZOCZFKEJQ-UHFFFAOYSA-N
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Description

4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)IMINO]-1-(2,4-DINITROPHENYL)-6-(4-METHOXYPHENYL)-1,2-DIHYDRO-3-PYRIDAZINONE is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)IMINO]-1-(2,4-DINITROPHENYL)-6-(4-METHOXYPHENYL)-1,2-DIHYDRO-3-PYRIDAZINONE typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and pyridazines, which undergo condensation reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The reaction conditions would be optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques such as recrystallization, chromatography, and distillation would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)IMINO]-1-(2,4-DINITROPHENYL)-6-(4-METHOXYPHENYL)-1,2-DIHYDRO-3-PYRIDAZINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)IMINO]-1-(2,4-DINITROPHENYL)-6-(4-METHOXYPHENYL)-1,2-DIHYDRO-3-PYRIDAZINONE is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, derivatives of this compound could be explored as potential drug candidates. Their pharmacokinetic and pharmacodynamic properties would be evaluated to determine their efficacy and safety in treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers, dyes, or catalysts. Its unique chemical structure makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)IMINO]-1-(2,4-DINITROPHENYL)-6-(4-METHOXYPHENYL)-1,2-DIHYDRO-3-PYRIDAZINONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)IMINO]-1-(2,4-DINITROPHENYL)-6-(4-METHOXYPHENYL)-1,2-DIHYDRO-3-PYRIDAZINONE can be compared to other pyrazole and pyridazine derivatives, such as:
    • 4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)IMINO]-1-(2,4-DINITROPHENYL)-6-(4-HYDROXYPHENYL)-1,2-DIHYDRO-3-PYRIDAZINONE
    • 4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)IMINO]-1-(2,4-DINITROPHENYL)-6-(4-CHLOROPHENYL)-1,2-DIHYDRO-3-PYRIDAZINONE

Uniqueness

The uniqueness of 4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)IMINO]-1-(2,4-DINITROPHENYL)-6-(4-METHOXYPHENYL)-1,2-DIHYDRO-3-PYRIDAZINONE lies in its specific combination of functional groups and aromatic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H23N7O7

Molecular Weight

569.5 g/mol

IUPAC Name

5-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)imino-2-(2,4-dinitrophenyl)-3-(4-methoxyphenyl)-1H-pyridazin-6-one

InChI

InChI=1S/C28H23N7O7/c1-17-26(28(37)33(31(17)2)19-7-5-4-6-8-19)29-22-16-24(18-9-12-21(42-3)13-10-18)32(30-27(22)36)23-14-11-20(34(38)39)15-25(23)35(40)41/h4-16H,1-3H3,(H,30,36)

InChI Key

DVUDCZOCZFKEJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3C=C(N(NC3=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C5=CC=C(C=C5)OC

Origin of Product

United States

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